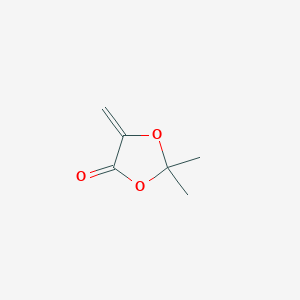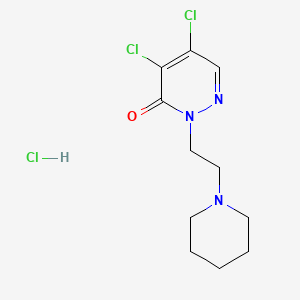
3(2H)-Pyridazinone, 4,5-dichloro-2-(2-(1-piperidinyl)ethyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3(2H)-Pyridazinone, 4,5-dichloro-2-(2-(1-piperidinyl)ethyl)-, monohydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridazinone core substituted with dichloro and piperidinyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4,5-dichloro-2-(2-(1-piperidinyl)ethyl)-, monohydrochloride typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Dichloro Substituents: Chlorination reactions are employed to introduce the dichloro groups at the 4 and 5 positions of the pyridazinone ring.
Attachment of Piperidinyl Group: The piperidinyl group is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophilic intermediate.
Formation of Monohydrochloride Salt: The final step involves the formation of the monohydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and reduce reaction times.
化学反応の分析
Types of Reactions
3(2H)-Pyridazinone, 4,5-dichloro-2-(2-(1-piperidinyl)ethyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different reduced products.
Substitution: The dichloro groups can be substituted with other nucleophiles, resulting in a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.
Major Products Formed
Oxidation Products: Oxidized derivatives with modified functional groups.
Reduction Products: Reduced compounds with altered chemical properties.
Substitution Products: A wide range of substituted derivatives with diverse functional groups.
科学的研究の応用
3(2H)-Pyridazinone, 4,5-dichloro-2-(2-(1-piperidinyl)ethyl)-, monohydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3(2H)-Pyridazinone, 4,5-dichloro-2-(2-(1-piperidinyl)ethyl)-, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3(2H)-Pyridazinone, 4,5-dichloro-2-(2-(1-piperidinyl)ethyl)-: A closely related compound with similar structural features.
4,5-Dichloro-2-(2-(1-piperidinyl)ethyl)pyridazin-3(2H)-one: Another similar compound with slight variations in the substitution pattern.
Uniqueness
3(2H)-Pyridazinone, 4,5-dichloro-2-(2-(1-piperidinyl)ethyl)-, monohydrochloride stands out due to its specific combination of dichloro and piperidinyl groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
100562-99-0 |
|---|---|
分子式 |
C11H16Cl3N3O |
分子量 |
312.6 g/mol |
IUPAC名 |
4,5-dichloro-2-(2-piperidin-1-ylethyl)pyridazin-3-one;hydrochloride |
InChI |
InChI=1S/C11H15Cl2N3O.ClH/c12-9-8-14-16(11(17)10(9)13)7-6-15-4-2-1-3-5-15;/h8H,1-7H2;1H |
InChIキー |
YQCLOSWAYPIRKR-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CCN2C(=O)C(=C(C=N2)Cl)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



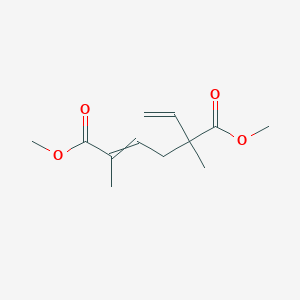
![Phosphonic acid, [(diphenylphosphinyl)difluoromethyl]-](/img/structure/B14345145.png)
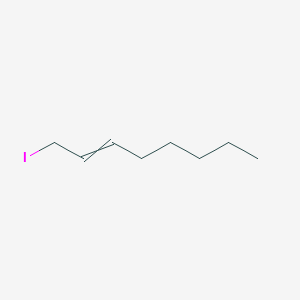
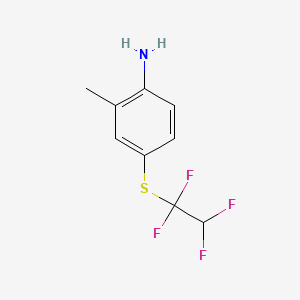
![Benzamide, N-[(methylamino)thioxomethyl]-4-nitro-](/img/structure/B14345165.png)

![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2,3-diphenylprop-2-enoate;chloride](/img/structure/B14345194.png)
![Benzene, 1-fluoro-4-[(methoxymethoxy)methyl]-](/img/structure/B14345199.png)
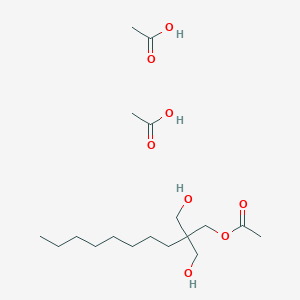
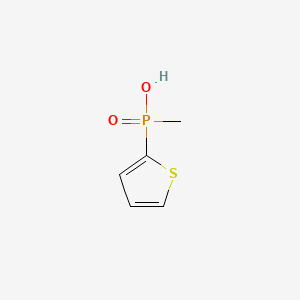
![4-[(2-{(E)-[(2-Aminophenyl)methylidene]amino}ethyl)amino]pent-3-en-2-one](/img/structure/B14345205.png)
